8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 426.477 g/mol. This compound features an imidazo[2,1-f]purine core, which is a derivative of purine, known for its biological significance in various biochemical processes.
The compound can be sourced from chemical suppliers such as BenchChem and is documented in databases like PubChem, where detailed information regarding its structure and properties can be accessed .
This compound falls under the category of purine derivatives and is classified as an imidazopurine. Such compounds are often explored for their pharmacological properties, particularly in relation to neurotransmitter receptors and antiviral activities.
The synthesis of 8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The general approach includes:
The molecular structure of this compound is characterized by a bicyclic imidazopurine framework with multiple functional groups. Key features include:
CC1=C(N2C3=C(N=C2N1CCCNC4=C(C=C(C=C4)OC)OC)N(C(=O)NC3=O)C)
XQQZWZILBACQAJ-UHFFFAOYSA-N
8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions due to its functional groups:
These reactions are critical for modifying the compound to enhance its biological activity or to explore structure-activity relationships.
The mechanism of action for this compound primarily involves interactions with specific receptors in biological systems. Research indicates that derivatives of this compound have been evaluated for their activity as ligands for the serotonin 5-HT(1A) receptor. This interaction suggests potential applications in treating mood disorders such as anxiety and depression .
Additionally, studies have shown that related compounds exhibit antiviral properties against viruses like rhinovirus at non-toxic dosage levels .
The primary applications of 8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 261380-41-0
CAS No.: 3446-35-3